N'-(1-(4-Methoxyphenyl)ethylidene)-2-methyl-3-furohydrazide
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Overview
Description
N’-(1-(4-Methoxyphenyl)ethylidene)-2-methyl-3-furohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a methoxyphenyl group, a furohydrazide moiety, and a methyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N’-(1-(4-Methoxyphenyl)ethylidene)-2-methyl-3-furohydrazide typically involves the reaction of 4-methoxyacetophenone with 2-methyl-3-furohydrazide under specific conditions. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of hydrochloric acid under reflux for a few hours. This method ensures a high yield of the desired product .
Chemical Reactions Analysis
N’-(1-(4-Methoxyphenyl)ethylidene)-2-methyl-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(1-(4-Methoxyphenyl)ethylidene)-2-methyl-3-furohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N’-(1-(4-Methoxyphenyl)ethylidene)-2-methyl-3-furohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
N’-(1-(4-Methoxyphenyl)ethylidene)-2-methyl-3-furohydrazide can be compared with other similar compounds, such as:
N’-(1-(4-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide: This compound has a pyrazine ring instead of a furohydrazide moiety, which affects its chemical properties and applications.
N’-(1-(4-Methoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide:
The uniqueness of N’-(1-(4-Methoxyphenyl)ethylidene)-2-methyl-3-furohydrazide lies in its furohydrazide moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-10(12-4-6-13(19-3)7-5-12)16-17-15(18)14-8-9-20-11(14)2/h4-9H,1-3H3,(H,17,18)/b16-10+ |
InChI Key |
XEVZMSYFBALWMS-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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